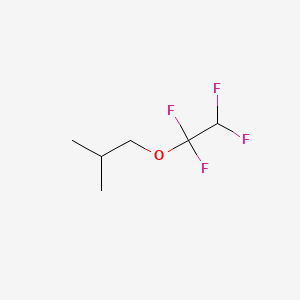

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

Vue d'ensemble

Description

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O and a molecular weight of 174.14 g/mol . This compound is known for its unique chemical properties, including a boiling point of 93°C and a density of 1.1018 g/cm³ . It is a clear, colorless liquid with a refractive index of 1.3283 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of isobutyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed in substitution reactions.

Major Products Formed

Oxidation: Fluorinated ketones and carboxylic acids.

Reduction: Fluorinated alcohols and hydrocarbons.

Substitution: Various substituted fluorinated ethers.

Applications De Recherche Scientifique

Electrolytes in Battery Technology

One of the prominent applications of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is in the development of electrolytes for sodium-ion batteries. The compound serves as a non-aqueous electrolyte that enhances the performance and stability of sodium-ion batteries. Research indicates that its inclusion leads to lower resistance and reduced gas generation during durability tests .

| Property | Value |

|---|---|

| Electrochemical Stability | High |

| Gas Generation | Low during cycling |

| Conductivity | Enhanced due to fluorinated structure |

Refrigerants and Propellants

The compound has also been investigated for use as a refrigerant and propellant due to its low toxicity and environmental impact compared to traditional compounds. Its fluorinated nature allows it to maintain stability under various conditions while providing efficient thermodynamic properties suitable for refrigeration cycles .

Blowing Agents in Foam Production

In foam production processes, particularly for insulation materials, this compound acts as a blowing agent. Its low boiling point and ability to produce gas upon heating make it ideal for creating cellular structures in polymer foams .

Case Study 1: Sodium-Ion Battery Electrolyte

A study published in a leading journal examined the impact of incorporating this compound into sodium-ion battery electrolytes. The results showed a significant increase in cycle life and efficiency compared to conventional electrolytes lacking this compound. The fluorinated ether formed stable solid-electrolyte interphases that enhanced ion transport.

Case Study 2: Refrigeration Systems

Research conducted on refrigeration systems utilizing this compound demonstrated improved energy efficiency and lower global warming potential compared to traditional refrigerants like hydrofluorocarbons (HFCs). The study highlighted its effectiveness in maintaining cooling efficiency across varying temperatures.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical reactions, influencing the behavior of other molecules in its vicinity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its specific combination of fluorinated groups and ether linkage, which imparts unique chemical and physical properties . This makes it particularly useful in applications requiring high chemical stability and low reactivity .

Activité Biologique

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H9F4O

- Molecular Weight : 164.12 g/mol

- Structure : The compound features a central propane backbone substituted with a tetrafluoroethoxy group, which imparts significant stability and hydrophobic characteristics.

The biological activity of this compound primarily stems from its hydrophobic nature and chemical stability . These properties allow it to interact with biological membranes and proteins without causing significant disruption. Its inertness makes it a suitable candidate for use in drug delivery systems where minimal reactivity with biological components is desired.

Biological Applications

- Drug Delivery Systems : Due to its stability and low toxicity, this compound is being investigated for use in formulating drug delivery systems that require a non-reactive carrier.

- Biological Studies : The compound's non-toxic profile allows it to be used in various biological assays to study membrane interactions and protein behavior.

Case Study 1: Drug Delivery Efficacy

A study examined the efficacy of this compound as a carrier for hydrophobic drugs. The results indicated that formulations containing this compound exhibited improved solubility and bioavailability compared to traditional carriers. The study highlighted:

- Increased Drug Stability : The compound's inertness helped maintain the stability of sensitive drugs during storage.

- Enhanced Cellular Uptake : Cells treated with drug formulations using this ether showed significantly higher uptake rates compared to control groups.

Case Study 2: Membrane Interaction Studies

In another investigation focused on membrane proteins, researchers utilized this compound to assess its impact on membrane fluidity. Key findings included:

- Minimal Disruption : The compound did not significantly alter the fluidity of lipid bilayers at low concentrations.

- Potential as a Membrane Stabilizer : At higher concentrations, it exhibited properties that could stabilize membranes under stress conditions.

Comparative Analysis

The following table summarizes the biological activity and applications of this compound compared to similar fluorinated compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Drug delivery; membrane interaction | Drug formulations; biological assays |

| 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | Surfactant; lubricant | Industrial applications; polymer synthesis |

| Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | Solvent; cleaning agent | Electronic cleaning; medical devices |

Research Findings

Recent studies have shown that the incorporation of this compound in various formulations can lead to:

- Improved Efficacy : Enhanced performance in drug delivery systems.

- Reduced Toxicity : Favorable safety profiles in biological assays.

- Stability Under Stress : Maintenance of structural integrity in formulations exposed to extreme conditions.

Propriétés

IUPAC Name |

2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYXRZHJPDDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694778 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-34-2 | |

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.